molecular formula C24H22Cl2N2O5 B277302 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine

1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine

Cat. No. B277302
M. Wt: 489.3 g/mol
InChI Key: UODVRLIZAWTGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine, also known as DFP-10825, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce cell cycle arrest and apoptosis. 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, reduce oxidative stress and inflammation in the brain, and induce apoptosis in cancer cells. Additionally, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been found to have multiple mechanisms of action, which may make it more effective than compounds that act through a single pathway. However, there are also limitations to using 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine in lab experiments. For example, its synthesis method is complex and may be difficult to reproduce, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine. One area of focus could be on further understanding its mechanism of action, which may help to identify additional therapeutic applications. Additionally, research could be done to optimize the synthesis method for 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine and to develop more efficient and cost-effective methods of production. Finally, the potential side effects and toxicity of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine should be investigated to ensure its safety for use in humans.
In conclusion, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is a novel compound with potential therapeutic applications in the treatment of various diseases. Its multiple mechanisms of action and biochemical and physiological effects make it an interesting area of research. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2,3-dichlorophenol with formaldehyde to form 2,3-dichlorophenylmethanol. This is followed by the reaction of 2,3-dichlorophenylmethanol with 4-methoxybenzoyl chloride to form 1-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl}piperazine. Finally, the compound is treated with furoyl chloride to yield the desired product, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine.

Scientific Research Applications

1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine

Molecular Formula

C24H22Cl2N2O5

Molecular Weight

489.3 g/mol

IUPAC Name

[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H22Cl2N2O5/c1-31-19-8-7-16(14-17(19)15-33-20-5-2-4-18(25)22(20)26)23(29)27-9-11-28(12-10-27)24(30)21-6-3-13-32-21/h2-8,13-14H,9-12,15H2,1H3

InChI Key

UODVRLIZAWTGLL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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